molecular formula C11H8N2S B2699478 3-(1-benzothiophen-2-yl)-1H-pyrazole CAS No. 1007073-82-6

3-(1-benzothiophen-2-yl)-1H-pyrazole

Cat. No.: B2699478
CAS No.: 1007073-82-6
M. Wt: 200.26
InChI Key: JXMXFAUOPSBJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-benzothiophen-2-yl)-1H-pyrazole is a heterocyclic compound that contains both a benzothiophene and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural versatility, which allows for various modifications to enhance its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzothiophen-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-benzothiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-benzothiophen-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiophene or pyrazole rings can be replaced under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or alkyl chains.

Scientific Research Applications

3-(1-benzothiophen-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-benzothiophen-2-yl)-1H-pyrazole stands out due to its dual ring structure, which provides a unique scaffold for drug design. Its ability to undergo various chemical modifications allows for the development of derivatives with enhanced biological activities and improved pharmacokinetic properties.

Properties

IUPAC Name

5-(1-benzothiophen-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c1-2-4-10-8(3-1)7-11(14-10)9-5-6-12-13-9/h1-7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMXFAUOPSBJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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